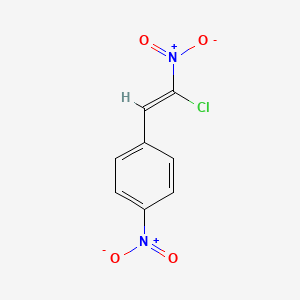
FBPase-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FBPase-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
FBPase-IN-2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Applications De Recherche Scientifique
FBPase-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition and metabolic pathways.
Biology: It helps in understanding the regulation of gluconeogenesis and its impact on cellular metabolism.
Medicine: This compound is being investigated for its potential therapeutic applications in treating diseases such as diabetes and cancer by modulating glucose production and metabolic pathways
Mécanisme D'action
FBPase-IN-2 exerts its effects by inhibiting the enzyme fructose-1,6-bisphosphatase. This inhibition disrupts the gluconeogenesis pathway, leading to a decrease in glucose production. The molecular targets of this compound include the active site of the enzyme, where it binds and prevents the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate . This action can have significant metabolic consequences, particularly in conditions where glucose production needs to be controlled .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to FBPase-IN-2 include other fructose-1,6-bisphosphatase inhibitors such as:
CS-917: Another potent inhibitor of fructose-1,6-bisphosphatase used in diabetes research.
MB07803: A second-generation inhibitor with improved pharmacokinetics.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency, which make it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit fructose-1,6-bisphosphatase without affecting other metabolic pathways highlights its specificity and potential for targeted therapy .
Propriétés
Formule moléculaire |
C8H5ClN2O4 |
|---|---|
Poids moléculaire |
228.59 g/mol |
Nom IUPAC |
1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+ |
Clé InChI |
YVKSKDUKJHYERJ-VMPITWQZSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















